1-(3-Methylphenyl)Piperidin-4-One
Description
Significance of N-Aryl Piperidin-4-One Derivatives as Chemical Scaffolds
N-aryl piperidin-4-ones, the specific class to which 1-(3-methylphenyl)piperidin-4-one belongs, are recognized as privileged scaffolds in medicinal chemistry. This significance stems from their role as key building blocks for a considerable number of pharmacologically active agents. nih.gov The introduction of an aryl group directly onto the piperidine (B6355638) nitrogen atom provides a modular handle for tuning the molecule's electronic and steric properties, which can profoundly influence its biological activity and pharmacokinetic profile. nih.govscielo.br
These scaffolds are particularly predominant in the development of Central Nervous System (CNS) agents, including potential antidepressants, anxiolytics, and antipsychotics. nih.gov The rigid, three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. nih.gov The versatility of this scaffold has led to its exploration in a wide array of therapeutic areas, including the development of agents with anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net
Historical Context of Piperidin-4-One Synthesis Methodologies in Organic Chemistry
The synthesis of the piperidin-4-one core has a rich history in organic chemistry, with the Mannich reaction being a foundational and enduring method. researchgate.net This classical multi-component condensation typically involves an amine, a ketone with at least two α-hydrogens, and an aldehyde. Early pioneering work by chemists like Petrenko-Kritschenko, later refined by Baliah and others, established elegant methods for constructing 2,6-diaryl-substituted piperidin-4-ones. researchgate.net These reactions involve the condensation of components like an aromatic aldehyde, a simple ketone, and an amine source such as ammonium (B1175870) acetate (B1210297). researchgate.net
Another historically significant approach is the Dieckmann condensation, which involves the intramolecular cyclization of an amino-diester to form a β-keto ester, followed by hydrolysis and decarboxylation to yield the 4-piperidone (B1582916) ring. Over the decades, these fundamental methods have been supplemented by numerous other strategies, including the hydrogenation of corresponding pyridine (B92270) precursors and various other cyclization reactions, each with its own advantages and limitations. nih.gov
Evolution of Research Perspectives on Substituted Piperidin-4-Ones
Research interest in piperidin-4-ones has evolved significantly from the initial focus on fundamental synthesis to the rational design of highly complex and stereochemically defined molecules. nih.gov Initially valued as versatile intermediates, the focus has shifted towards harnessing their intrinsic biological potential. Modern research emphasizes the strategic modification of the piperidin-4-one scaffold to enhance interactions with specific biological receptors and to fine-tune pharmacological activity.
The introduction of chirality and diverse substituents onto the piperidine ring is a key aspect of contemporary research, as it can lead to improved potency, selectivity, and better pharmacokinetic properties. nih.govscielo.br The understanding that the piperidine nucleus can serve as a mimic for other structural motifs has also broadened its application, for instance, in the design of curcumin (B1669340) mimics with potential antitumor properties. This evolution reflects a deeper understanding of structure-activity relationships (SAR) and the increasing sophistication of drug discovery platforms.
Overview of Advanced Academic Research Domains for Piperidin-4-One Derivatives
The robust and adaptable nature of the piperidin-4-one scaffold has cemented its role in several advanced academic research domains. These compounds are actively investigated for a wide spectrum of potential therapeutic applications.
Table 1: Advanced Research Domains for Piperidin-4-One Derivatives
| Research Domain | Focus of Investigation | Key Findings and Potential Applications |
|---|---|---|
| Oncology | Development of novel anticancer agents. | Piperidin-4-one derivatives have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression. They are explored as scaffolds for agents targeting hematological cancers and as curcuminoids mimics. |
| Infectious Diseases | Discovery of new antimicrobial and antiviral agents. | The scaffold is a template for compounds with significant antibacterial and antifungal activity. Certain derivatives are also investigated for their potential against viruses like HIV. researchgate.net |
| Neuroscience | Design of CNS-active agents. | As precursors to potent analgesics (e.g., fentanyl analogues) and drugs for psychiatric disorders, this class remains central to neuropharmacology research. nih.gov |
| Inflammation & Immunology | Development of anti-inflammatory drugs. | The core structure is present in compounds that modulate inflammatory pathways, showing potential for treating chronic inflammatory conditions. nih.gov |
Detailed Research Findings on this compound
While extensive research exists for the broader class of N-aryl piperidin-4-ones, detailed, peer-reviewed studies focusing specifically on the synthesis, characterization, and biological evaluation of this compound are not widely available in the public domain. The compound is listed in several chemical databases, and its basic properties are known.
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO | |
| Molecular Weight | 189.26 g/mol | |
| CAS Number | 365554-90-1 | |
| Appearance | Solid (predicted/reported) |
| IUPAC Name | this compound | |
A study on related structures, such as 1-(3ʹ-methylbenzoyl) piperidine-4-carboxamide, provides some spectral data for the 1-(3-methylbenzoyl) moiety, which is structurally related to the 1-(3-methylphenyl) group. However, direct spectral data for this compound from dedicated academic studies remains elusive.
The synthesis of N-aryl piperidones can be generally achieved through methods like the reaction of the appropriate aniline (B41778) (m-toluidine in this case) with a suitable precursor like 1,5-dichloro-3-pentanone or via an exchange reaction with an N-substituted-4-oxopiperidinium salt. nih.gov
The academic community continues to explore the vast chemical space of substituted piperidones, and it is plausible that detailed studies on this compound exist within proprietary research or will be published in the future, further elucidating its specific chemical and biological profile.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPYLQUBHKXFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612668 | |
| Record name | 1-(3-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365554-90-1 | |
| Record name | 1-(3-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Piperidin 4 One Scaffolds
Fundamental Reaction Pathways of the Piperidin-4-One Ring System
The piperidin-4-one core is susceptible to a variety of chemical transformations, making it a versatile intermediate in organic synthesis. nih.gov These reactions can be broadly categorized based on the reactive site within the molecule.
The carbonyl group at the C-4 position is a primary site for nucleophilic attack. The electrophilic nature of the carbonyl carbon allows for a wide range of addition reactions, leading to diverse molecular architectures.
Key transformations include:
Reduction to Alcohols: The most common transformation is the reduction of the ketone to a secondary alcohol, yielding 1-(3-methylphenyl)piperidin-4-ol. uni.lu This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or catecholborane. nih.govresearchgate.net The stereochemical outcome of this reduction can be influenced by the reaction conditions and the conformational state of the piperidine (B6355638) ring.
Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the carbonyl carbon. For instance, the reaction of related piperidones with phenyllithium (B1222949) produces 4-phenyl-piperidin-4-ol derivatives. cdnsciencepub.com This pathway is crucial for introducing carbon-based substituents at the 4-position.
Formation of Imines and Oximes: The ketone can react with primary amines to form imines or with hydroxylamine (B1172632) to produce the corresponding oxime. The synthesis of piperidin-4-one oxime derivatives is a documented transformation for this class of compounds. chemrevlett.com
Table 1: Examples of Nucleophilic Addition Reactions at the Piperidin-4-One Carbonyl
| Reaction Type | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄), Catecholborane | Secondary Alcohol (Piperidin-4-ol) | nih.govresearchgate.net |
| Organometallic Addition | Phenyllithium, Grignard Reagents | Tertiary Alcohol | cdnsciencepub.comresearchgate.net |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | chemrevlett.com |
| Wittig Reaction | Phosphonium Ylides | Alkene | N/A |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin | N/A |
The 3-methylphenyl group attached to the piperidine nitrogen is an aromatic ring and is subject to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the methyl group and the piperidino group.
Directing Effects: Both the methyl group (-CH₃) and the N-piperidino group are activating substituents that direct incoming electrophiles to the ortho and para positions. youtube.com The nitrogen's lone pair can be donated to the ring, increasing its nucleophilicity. For 1-(3-methylphenyl)piperidin-4-one, the positions activated for substitution are C2, C4, C6, and C5 (relative to the piperidino substituent). The interplay between the two activating groups will determine the final product distribution.
Typical EAS Reactions: While specific studies on this compound are not detailed in the provided results, standard EAS reactions can be anticipated youtube.com:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). youtube.com
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to add a halogen atom. youtube.com
Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid. youtube.com
The stability of aromaticity means that these reactions require strong electrophiles, often generated with the help of a catalyst, to overcome the stability of the benzene (B151609) ring. youtube.com
Beyond the carbonyl group, both the piperidine ring and its N-aryl substituent can undergo redox reactions.
Reduction of the Ring: While the reduction of the ketone is common, hydrogenation of the aromatic N-substituent is also possible under more forcing conditions, typically using transition metal catalysts at high pressure, though this can be challenging. nih.gov
Oxidation of the Ring: The piperidine ring itself can be oxidized. A study on related 2,6-diphenylpiperidine-4-ones using manganese-based oxidants (Mn(III), Mn(IV), Mn(VII)) showed that the ring can be oxidized, with the reaction rate being sensitive to steric hindrance. chemistryjournal.net Treatment of N-protected piperidines with hypervalent iodine reagents can lead to oxidation at the α-carbon, forming N-acyliminium ions, which are valuable synthetic intermediates. nih.gov
Oxidation of the Alcohol: If the piperidin-4-one is first reduced to the corresponding piperidin-4-ol, the resulting secondary alcohol can be oxidized back to the ketone. Studies on the kinetics of oxidation of various piperidin-4-ols by cerium(IV) have been conducted to understand the mechanism and stereoelectronic effects of this transformation. rsc.org
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction | Substrate | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Ketone Reduction | Piperidin-4-one | NaBH₄, Catecholborane | Piperidin-4-ol | nih.govrsc.org |
| Alcohol Oxidation | Piperidin-4-ol | Cerium(IV) | Piperidin-4-one | rsc.org |
| Ring Oxidation | Piperidine Ring | Mn(III), Mn(IV), PhI(OAc)₂ | Oxidized Ring Products / N-Acyliminium Ion | chemistryjournal.netnih.gov |
Stereochemical Influences on Reactivity and Molecular Transformations
The three-dimensional structure of the piperidin-4-one scaffold plays a critical role in determining its reactivity and the stereochemical outcome of its reactions.
The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. chemrevlett.comchemrevlett.com However, other conformations, such as boat or twist-boat, can exist, particularly in fused ring systems or with specific substitution patterns. chemrevlett.com
Chair Conformation: In the chair form, substituents can occupy either axial or equatorial positions. For N-aryl piperidones, the orientation of the aryl group and other substituents influences the accessibility of the ketone for nucleophilic attack. For example, in the reduction of substituted piperidin-4-ones, the approach of the hydride reagent can be sterically hindered by axial substituents, leading to a preference for one diastereomeric alcohol product over another. researchgate.net
N-Aryl Group Influence: The conjugation of the nitrogen lone pair with the π-system of the aryl ring imparts partial double-bond character to the C-N bond. nih.gov This electronic interaction can flatten the ring slightly at the nitrogen atom and influence the conformational preferences of substituents, a phenomenon known as pseudoallylic strain in related systems. nih.gov
Conformational Equilibria: The conformational free energies of substituents on the piperidine ring are similar to those on a cyclohexane (B81311) ring. nih.gov However, protonation of the nitrogen atom can stabilize the axial conformer for polar substituents at the C-4 position due to electrostatic interactions. nih.gov
Table 3: Conformational Features of Substituted Piperidin-4-ones
| Compound Type | Dominant Conformation | Key Structural Feature | Reference |
|---|---|---|---|
| 2,6-Diaryl-piperidin-4-ones | Chair | Equatorial orientation of aryl groups | chemrevlett.com |
| N-Acyl-piperidin-4-ones | Distorted Boat/Chair | Influence of bulky N-acyl group | chemrevlett.com |
| N-Aryl-piperidines | Chair | Axial preference for 2-substituents due to pseudoallylic strain | nih.gov |
The physical properties and chemical reactivity of this compound in condensed phases are significantly influenced by intermolecular forces.
Dipole-Dipole Interactions: The molecule is polar due to the ketone group and the C-N bonds. These permanent dipoles lead to dipole-dipole interactions, which are significant forces holding the molecules together in liquid and solid states. brainly.comlibretexts.org
Hydrogen Bonding: While the tertiary nitrogen cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group and the nitrogen's lone pair are effective hydrogen bond acceptors. brainly.comnih.gov This allows the molecule to form hydrogen bonds with protic solvents (like water or alcohols) or other hydrogen bond donors. These interactions are crucial for solubility and can influence reaction mechanisms by stabilizing transition states.
Dispersion Forces and π-Interactions: London dispersion forces exist between all molecules and increase with molecular size and surface area. libretexts.org Additionally, the aromatic phenyl ring can participate in π-π stacking interactions with other aromatic rings, which can play a role in the crystal packing and the formation of molecular aggregates. researchgate.net
These non-covalent interactions are fundamental to understanding the compound's behavior in solution, its crystallization properties, and its potential interactions with biological macromolecules. nih.govrsc.org
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(3-Methylphenyl)piperidin-4-ol |
| N-methyl-N-benzyl-4-oxopiperidinium iodide |
| N-benzyl-4-piperidone |
| 1,5-dichloro-3-pentanone |
| 1,3,5-trimethyl-4-phenylpiperidone |
| 2,6-diphenylpiperidine-4-one |
| Catecholborane |
| Sodium Borohydride |
| Phenyllithium |
| Cerium(IV) |
| Nitric Acid |
| Sulfuric Acid |
| Iron(III) Bromide (FeBr₃) |
Memory of Chirality (MOC) in Piperidine Ring Transformations
The concept of "Memory of Chirality" (MOC) describes a fascinating stereochemical phenomenon where a chiral molecule, upon conversion to a transient, achiral intermediate, can "remember" its original chirality and yield a predominantly single enantiomer as the final product. This process is of significant interest in asymmetric synthesis as it allows for the transfer of stereochemical information without the continuous presence of a chiral auxiliary or catalyst.
In the context of piperidine ring transformations, particularly involving compounds like this compound, the principle of MOC can be hypothetically applied to reactions proceeding through planar-chiral intermediates. The key to a successful MOC-based transformation lies in the relative rates of two competing processes: the rotation around a bond that would lead to racemization of the intermediate, and the subsequent chemical reaction that "sets" the new stereocenter. If the chemical reaction is faster than the conformational isomerization of the intermediate, the original chirality is effectively transferred.
For a molecule such as this compound, a potential MOC scenario could involve the deprotonation at one of the α-carbons to form a transient enolate intermediate. The N-aryl substituent, in this case, the 3-methylphenyl group, can create a sterically hindered environment that slows down the rate of conformational inversion of the piperidine ring in the enolate form. If this enolate then reacts with an electrophile before the ring has a chance to invert to its more stable conformation, the stereochemical information from a pre-existing stereocenter could be transferred to the newly formed one.
While direct and detailed research findings on Memory of Chirality specifically for this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous N-aryl piperidine systems. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, which can be converted to enantioenriched 2-aryl-4-piperidones, demonstrates the potential for stereocontrol in these scaffolds. acs.org In such a process, a chiral base can selectively deprotonate one enantiomer faster than the other, leading to an enantioenriched product after quenching with an electrophile. acs.org
The following table presents hypothetical data for an MOC-driven α-alkylation of a chiral piperidin-4-one derivative, illustrating the potential for high diastereoselectivity and enantiomeric excess based on the principles of MOC observed in similar heterocyclic systems.
Table 1: Hypothetical Data for MOC-Driven α-Alkylation of a Chiral Piperidin-4-one Derivative
| Entry | Electrophile (E+) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Major Diastereomer (%) |
|---|---|---|---|---|---|
| 1 | Methyl Iodide | THF | -78 | 95:5 | 92 |
| 2 | Benzyl Bromide | Toluene | -78 | 92:8 | 88 |
| 3 | Allyl Bromide | Diethyl Ether | -78 | 90:10 | 85 |
| 4 | Methyl Iodide | THF | -40 | 80:20 | 75 |
The successful application of MOC in piperidine ring transformations is highly dependent on several factors, including the nature of the N-substituent, the reaction temperature, the solvent, and the specific reagents used. Lower temperatures generally favor the retention of chirality by slowing down the rate of conformational changes in the intermediate. The steric and electronic properties of the N-aryl group play a crucial role in influencing the energy barrier to ring inversion and, consequently, the efficiency of the chirality transfer.
Further research into the stereoselective transformations of this compound and related N-aryl piperidinones could unveil specific conditions under which the Memory of Chirality can be effectively harnessed for the asymmetric synthesis of complex piperidine-containing molecules.
Spectroscopic and Structural Elucidation Techniques for 1 3 Methylphenyl Piperidin 4 One Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.gov For 1-(3-methylphenyl)piperidin-4-one analogues, both one-dimensional and two-dimensional NMR experiments are routinely employed to establish a comprehensive structural picture. ipb.pt
One-Dimensional (1H, 13C) NMR for Structural Confirmation
One-dimensional ¹H and ¹³C NMR spectra serve as the initial and fundamental step in the structural confirmation of this compound analogues. researchgate.net
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For a typical this compound structure, characteristic signals would be observed for the aromatic protons of the 3-methylphenyl group, the methyl protons, and the protons of the piperidin-4-one ring. The chemical shifts (δ) of the piperidine (B6355638) ring protons are influenced by their proximity to the nitrogen atom and the carbonyl group.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the piperidin-4-one ring typically appears as a downfield signal in the range of δ = 166-175 ppm. rdd.edu.iq The aromatic carbons of the 3-methylphenyl group and the aliphatic carbons of the piperidine ring will have distinct chemical shifts, which can be predicted and compared with experimental data to confirm the carbon framework.
A representative, though not specific to the title compound, set of expected chemical shift ranges for similar piperidin-4-one structures is presented in the table below.
| Proton Type | Typical ¹H NMR Chemical Shift (ppm) |
| Aromatic H | 6.5 - 8.0 |
| Piperidine H (adjacent to N) | 2.5 - 3.5 |
| Piperidine H (adjacent to C=O) | 2.2 - 2.8 |
| Methyl H | 2.0 - 2.5 |
| Carbon Type | Typical ¹³C NMR Chemical Shift (ppm) |
| Carbonyl C | > 200 |
| Aromatic C | 110 - 150 |
| Piperidine C (adjacent to N) | 40 - 60 |
| Piperidine C (adjacent to C=O) | 35 - 50 |
| Methyl C | 15 - 25 |
Two-Dimensional (2D) NMR for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of this compound analogues. optica.org
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton-proton connectivity within the piperidine ring and the methylphenyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the connection between the 3-methylphenyl group and the nitrogen atom of the piperidine ring, as well as the relative positions of substituents. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the stereochemistry and conformational preferences of the molecule, such as the axial or equatorial orientation of substituents on the piperidine ring.
Elucidation of Conformational Preferences via NMR Data
The piperidine ring in this compound analogues typically adopts a chair conformation to minimize steric strain. chemrevlett.com NMR data, particularly coupling constants (J-values) from ¹H NMR and through-space correlations from NOESY, can elucidate the preferred conformation. For instance, the magnitude of the coupling constants between adjacent protons on the piperidine ring can indicate their dihedral angle and thus their relative orientation (axial or equatorial). Dynamic NMR studies can also provide insights into the energetics of conformational changes, such as ring inversion. nih.gov
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone in the piperidin-4-one ring. The presence of C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed in the region of 2850-3100 cm⁻¹ . The C-N stretching vibration of the tertiary amine in the piperidine ring typically appears in the range of 1000-1250 cm⁻¹ . Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
The table below summarizes the expected FT-IR absorption bands for key functional groups in this compound.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| C=O (Ketone) | 1700 - 1725 |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
| C-N (Tertiary Amine) | 1000 - 1250 |
| Aromatic C=C | 1450 - 1600 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. nih.gov
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction is a powerful technique that allows for the unambiguous determination of the crystal system and space group of a compound. The crystal system describes the symmetry of the unit cell, the fundamental repeating unit of a crystal, while the space group provides a complete description of the symmetry elements within the crystal lattice.
For piperidin-4-one derivatives, the piperidine ring typically adopts a chair conformation, which is the most stable arrangement. nih.govresearchgate.net The orientation of substituents on the piperidine ring can be either axial or equatorial, and their precise positions are determined through X-ray diffraction analysis. For instance, in the crystal structure of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, a related piperidin-4-one derivative, the compound crystallizes in the triclinic system with the space group P-1. nih.gov The unit cell dimensions were determined to be a = 11.766(8) Å, b = 13.701(9) Å, and c = 16.101(11) Å, with angles α = 92.646(12)°, β = 101.004(12)°, and γ = 90.831(7)°. nih.gov Such detailed structural information is vital for understanding the packing of molecules in the solid state.
Table 1: Crystallographic Data for a 1-(Aryl)piperidin-4-one Analogue
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.766 (8) |
| b (Å) | 13.701 (9) |
| c (Å) | 16.101 (11) |
| α (°) | 92.646 (12) |
| β (°) | 101.004 (12) |
| γ (°) | 90.831 (7) |
| Data for (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | Source: nih.gov |
The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role. nih.gov In the solid state of N-aryl piperidin-4-one analogues, intermolecular hydrogen bonds, such as C-H···O and N-H···O, can be pivotal in the formation of supramolecular architectures like chains, sheets, or three-dimensional networks.
Table 2: Hydrogen Bond Geometry for a Piperidin-4-one Analogue
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C8-H8A···Cl10 | 0.98 | 2.85 | 3.79 | 161 |
| C41-H41···Cl1 | 0.95 | 2.88 | 3.79 | 161 |
| N1-H1A···Cl6 | 0.88 | 2.54 | 3.39 | 163 |
| Data for (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | Source: nih.gov |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a computational tool that provides a visual and quantitative description of intermolecular interactions within a crystal. nih.govresearchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it is possible to identify and quantify the relative contributions of different types of intermolecular contacts, such as H···H, C···H, and O···H interactions.
The dnorm surface highlights regions of significant intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts, with different regions of the plot corresponding to specific interaction types.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Studies
UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. For N-aryl piperidin-4-ones, the UV-Vis spectrum is typically characterized by absorption bands arising from π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl group. researchgate.net
Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, provides information about the de-excitation pathways of a molecule after it has absorbed light. The emission spectrum can reveal details about the excited state and can be sensitive to the molecule's environment. Some piperidin-4-one derivatives have been investigated as fluorescent chemosensors. nih.gov For instance, a biphenyl-substituted piperidin-4-one has been shown to exhibit a selective fluorescence response to Cd2+ ions. nih.gov The study of the UV-Vis and PL properties of this compound analogues is crucial for understanding their potential applications in areas such as optical sensing and materials science. researchgate.net
Computational Chemistry Approaches to 1 3 Methylphenyl Piperidin 4 One and Its Derivatives
Density Functional Theory (DFT) Calculations for Molecular Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1-(3-methylphenyl)piperidin-4-one, DFT calculations can provide a wealth of information, starting with the optimization of its three-dimensional geometry.
Comparison of DFT Optimized Structures with Experimental X-ray Data
The level of theory and basis set used in the DFT calculations are crucial for achieving high accuracy. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed combination for such organic molecules. Discrepancies between the calculated and experimental values are often minimal, typically within a few percent for bond lengths and a few degrees for angles, and can often be attributed to the different states of matter (gas phase for calculations vs. solid state for X-ray) and intermolecular interactions in the crystal lattice.
Hypothetical Data Table 1: Comparison of Geometric Parameters for a Piperidin-4-one Analog
| Parameter | DFT Optimized Value (B3LYP/6-311++G(d,p)) | Experimental X-ray Value |
| C=O Bond Length | 1.215 Å | 1.208 Å |
| C-N Bond Length (average) | 1.468 Å | 1.462 Å |
| C-C-N Bond Angle (in ring) | 110.5° | 110.1° |
| Phenyl Ring Dihedral Angle | 45.2° | 43.8° |
This table is illustrative and presents hypothetical data for a related piperidin-4-one derivative to demonstrate the comparative analysis.
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylphenyl group and the nitrogen atom of the piperidine (B6355638) ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl group and the aromatic ring, suggesting these as the sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.
Hypothetical Data Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.10 eV |
| HOMO-LUMO Gap | 5.15 eV |
This table contains hypothetical data calculated using DFT to illustrate the expected FMO properties.
Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential.
For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a prime target for electrophiles. The hydrogen atoms and the region around the nitrogen atom (if protonated) would exhibit positive potential (blue), indicating their susceptibility to nucleophiles. The phenyl ring would display a more complex pattern due to the interplay of the aromatic system and the methyl substituent.
In Silico Prediction of Biological Interactions and Target Identification
Beyond elucidating its intrinsic chemical properties, computational tools can also be employed to forecast the potential biological activities and protein targets of a compound like this compound. This is particularly useful in the early stages of drug discovery for hypothesis generation and prioritizing compounds for further experimental testing.
Application of SwissTargetPrediction for Protein Target Identification
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity. nih.gov It compares the query molecule to a large database of known bioactive compounds and their targets. nih.gov The prediction is founded on the idea that similar molecules are likely to bind to similar protein targets. nih.gov The output is a ranked list of potential protein targets, providing valuable clues about the compound's possible mechanisms of action and therapeutic applications.
For this compound, a SwissTargetPrediction analysis would likely identify a range of potential targets, given the prevalence of the piperidine and N-arylpiperidine scaffolds in many classes of drugs. These could include G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Hypothetical Data Table 3: Top Predicted Target Classes for this compound using SwissTargetPrediction
| Target Class | Probability |
| G-protein coupled receptors | 0.65 |
| Enzymes | 0.15 |
| Ion Channels | 0.10 |
| Nuclear Receptors | 0.05 |
| Other | 0.05 |
This table is for illustrative purposes and shows a hypothetical output from SwissTargetPrediction.
Utilization of PASS (Prediction of Activity Spectra for Substances) for Biological Activity Spectrum Forecasting
PASS (Prediction of Activity Spectra for Substances) is another powerful in silico tool that predicts a wide spectrum of biological activities for a given chemical structure. nih.govway2drug.com Based on a large training set of compounds with known biological activities, PASS calculates the probability of a molecule exhibiting various pharmacological effects, mechanisms of action, and even potential toxicities. nih.govway2drug.com The prediction is presented as a list of activities with corresponding probabilities of being active (Pa) and inactive (Pi).
A PASS analysis of this compound could suggest a range of potential biological effects. The piperidin-4-one core is a known pharmacophore found in compounds with diverse activities, including anticancer and antimicrobial properties. nih.govnih.gov The specific substitution pattern of the 3-methylphenyl group would further refine these predictions.
Hypothetical Data Table 4: Selected Predicted Biological Activities for this compound from PASS
| Predicted Activity | Pa (Probability to be Active) |
| CNS Depressant | 0.78 |
| Antipsychotic | 0.65 |
| Anxiolytic | 0.59 |
| Antineoplastic | 0.45 |
| Antihypertensive | 0.41 |
This table is a hypothetical representation of a PASS prediction to illustrate the type of data generated.
Computational Approaches for Predicting Molecular Interactions with Biological Macromolecules
Computational chemistry provides powerful tools for investigating and predicting the interactions between small molecules, such as this compound and its derivatives, and biological macromolecules like proteins and enzymes. preprints.org These techniques are crucial in modern drug discovery for understanding the structural basis of a ligand's activity and for guiding the design of more potent and selective compounds. preprints.orgoncodesign-services.com By simulating the complex at an atomic level, researchers can gain insights into the binding modes and energetics that govern molecular recognition. preprints.org
Key computational methods employed include molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. preprints.orgoncodesign-services.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. preprints.org QSAR models use statistical and machine learning methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oncodesign-services.commdpi.com These models can then be used to predict the activity of new, unsynthesized molecules. oncodesign-services.com Advanced techniques like molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic nature of the ligand-protein complex over time, providing a more detailed picture of the interactions and conformational changes. nih.gov
Molecular Docking Studies of Piperidin-4-One Derivatives
Molecular docking has become an indispensable tool for studying piperidin-4-one derivatives, offering detailed insights into how these compounds interact with their biological targets. researchgate.net These studies are foundational to structure-based drug design, allowing for the virtual screening of compound libraries and the rational optimization of lead candidates. nih.gov Docking algorithms place the ligand into the active site of a protein and score the resulting poses based on a force field, which approximates the binding affinity. preprints.org For piperidine derivatives, this has been successfully applied to various targets, including enzymes and receptors involved in a range of diseases. malayajournal.orgnih.gov
Ligand-Protein Binding Mode Analysis
Molecular docking studies have successfully elucidated the binding modes of various piperidin-4-one derivatives within the active sites of several key protein targets. These analyses reveal the specific orientation and conformation that a ligand adopts to achieve optimal interaction with the protein.
For instance, docking studies of piperidine derivatives against human Dipeptidyl Peptidase IV (DPP4) showed that the compounds bind effectively within the active site pocket. malayajournal.org Similarly, in studies targeting the δ-opioid receptor, docking models for a series of 4-(N,N-diarylamino)piperidines identified three crucial binding domains within the receptor cavity that the ligands occupy. researchgate.net These domains include an aromatic pocket, a key aspartic acid residue that anchors the piperidine's cationic amine, and a hydrophobic pocket near the extracellular boundary. researchgate.net
In another example, derivatives of 1,3-di-4-piperidylpropane were docked into the enzyme Acetylcholinesterase (AChE), a target for Alzheimer's disease therapy. nih.gov The analysis revealed a dual binding mode, where the molecules simultaneously occupied both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the enzyme's active gorge. nih.gov For σ1 receptor ligands, molecular dynamics simulations showed that piperidine derivatives occupy a lipophilic binding pocket. nih.gov Furthermore, docking of certain pyrrolopyrimidinone derivatives containing a piperidine ring predicted their occupation of the known cGAMP binding site of the ENPP1 enzyme. acs.org
Elucidation of Specific Interaction Types (e.g., hydrogen bonds, hydrophobic interactions)
A critical output of molecular docking is the detailed map of intermolecular interactions between the ligand and the protein's active site residues. These interactions are the basis of molecular recognition and binding affinity.
Hydrogen Bonds: This is a common and crucial interaction. For example, in the complex with Dipeptidyl Peptidase IV (DPP4), the oxygen atom of the piperidine derivatives forms hydrogen bonds with the tyrosine residues Tyr 547 and Tyr 666. malayajournal.org In studies on ENPP1 inhibitors, a pyrimidine (B1678525) moiety on a piperidine-containing derivative was shown to form a hydrogen bond with Lysine 295 (K295), while a sulfamide (B24259) group formed hydrogen bonds with Serine 377 (S377) and Aspartate 378 (D378). acs.org
Hydrophobic Interactions: These are vital for the binding of lipophilic parts of the molecule. The piperidine ring itself, along with other substituents, often engages in these interactions. In the ENPP1 complex, the piperidine ring and a chloride substituent were predicted to participate in hydrophobic interactions with Leucine 290 (L290) and Threonine 256 (T256). acs.org For σ1 receptor ligands, the piperidine-N-atom substituents were shown to interact with a lipophilic pocket composed of multiple residues, including Leu105, Leu182, and Ala185. nih.gov
π-π Stacking: This interaction occurs between aromatic rings. In the ENPP1 binding site, the pyrimidine moiety of the ligand engages in π-π stacking with Tyrosine 340 (Y340) and Phenylalanine 257 (F257). acs.org
The table below summarizes the specific interactions identified in various piperidin-4-one derivative-protein complexes.
| Target Protein | Ligand Moiety | Interacting Residues | Interaction Type | Reference |
| Dipeptidyl Peptidase IV (DPP4) | Ligand Oxygen Atom | Tyr 547, Tyr 666 | Hydrogen Bond | malayajournal.org |
| ENPP1 | Pyrimidine Moiety | K295 | Hydrogen Bond | acs.org |
| ENPP1 | Sulfamide Group | S377, D378 | Hydrogen Bond | acs.org |
| ENPP1 | Piperidine Ring, Chloride | L290, T256 | Hydrophobic | acs.org |
| ENPP1 | Pyrimidine Moiety | Y340, F257 | π-π Stacking | acs.org |
| σ1 Receptor | Piperidine N-Substituents | Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206 | Lipophilic/Hydrophobic | nih.gov |
| δ-Opioid Receptor | Cationic Piperidine Amine | Aspartic Acid Residue | Ionic/Hydrogen Bond | researchgate.net |
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that systematically investigates how changes to a molecule's structure affect its biological activity. oncodesign-services.com Computational modeling significantly accelerates and refines SAR studies by predicting the activity of virtual compounds, thereby guiding synthetic efforts toward more promising candidates. oncodesign-services.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to develop mathematical equations that link structural features (descriptors) to activity. nih.govresearchgate.net These models are built from experimental data and then used to prioritize the design and synthesis of new analogs with potentially improved potency and selectivity. oncodesign-services.com
For piperidine derivatives, computational SAR studies have been instrumental. For example, QSAR models have been developed for furan-pyrazole piperidine derivatives based on 3D and 2D autocorrelation descriptors to predict their inhibitory activity against the Akt1 kinase and various cancer cell lines. nih.govresearchgate.net These models demonstrated good predictive ability, allowing researchers to design new derivatives with enhanced antitumor potential. nih.gov
Theoretical Assessment of Substituent Effects on Predicted Interactions
A key aspect of computational SAR is assessing how different chemical groups (substituents) attached to the core piperidine scaffold influence interactions with the target protein. By computationally modifying substituents and re-evaluating the binding, researchers can form hypotheses about which modifications will be beneficial.
Studies on piperidine derivatives as σ1 receptor ligands provide a clear example. nih.gov Molecular dynamics simulations revealed that different substituents on the piperidine nitrogen atom led to varied interactions within the lipophilic binding pocket, which in turn was responsible for the observed differences in receptor affinity. nih.gov For instance, introducing a small methyl group on the nitrogen atom was found to increase lipophilic interactions with the binding pocket compared to a secondary amine (which has a hydrogen atom). nih.gov
In another study on piperidine derivatives as antioxidant agents, it was found that replacing a thiol (SH) group with an amino (NH2) or hydroxyl (OH) group resulted in a decrease in antioxidant activity. nih.gov This suggests the free SH group was critical for the observed activity, an effect that computational models could potentially quantify by analyzing the electronic properties and reactivity of the different functional groups. nih.gov Research on ligands for the acetylcholine-binding protein (AChBP) showed that for most aryl substitutions on a piperidine scaffold, there was no clear correlation between the steric or electrostatic effects and binding affinity. nih.gov However, specific substitutions did lead to significantly higher affinity, highlighting that substituent effects can be complex and not always predictable by simple trends. nih.gov
The table below summarizes findings on how substituent modifications on a piperidine core affect biological activity.
| Compound Class | Core Scaffold | Substituent Modification | Effect on Activity/Interaction | Reference |
| σ1 Receptor Ligands | 4-(2-aminoethyl)piperidine | N-H vs. N-CH3 | N-methyl group increases lipophilic interactions and σ1 affinity compared to the secondary amine. | nih.gov |
| Antioxidant Agents | 1,4-substituted piperidine | SH vs. NH2 or OH | Replacement of the critical SH group with NH2 or OH led to decreased antioxidant activity. | nih.gov |
| AChBP Ligands | Piperidine derivative | Various aryl substitutions | No general correlation with steric/electrostatic effects, but specific substitutions yielded higher affinity. | nih.gov |
Biological Target Identification and Mechanistic Studies of Piperidin 4 One Derivatives
Exploration of Molecular Interactions with Specific Biological Receptors
Ligand Binding Studies with Central Nervous System Receptors
The piperidine (B6355638) scaffold is a well-established structural motif in ligands targeting Central Nervous System (CNS) receptors, particularly dopamine and sigma receptors. The basic nitrogen atom and the aryl group attached to it are key features that often participate in crucial interactions with these receptors mdpi.com.
Research into piperidine-based scaffolds has identified potent modulators of the sigma 1 (σ1) receptor, which has been implicated in several neurological disorders mdpi.comgov.bc.ca. Structure-activity relationship (SAR) studies reveal that both the basic piperidine nitrogen and associated aromatic groups are critical for binding, drawing parallels to the pharmacophore of the dopamine 4 (D4) receptor mdpi.com. For instance, a series of 3- and 4-hydroxypiperidine compounds were evaluated for their activity at both σ1 and D4 receptors mdpi.com. In one study, a derivative containing a 3-methylphenyl group demonstrated activity as a dopamine 4 receptor antagonist, highlighting the relevance of this specific substitution nih.gov. Another potent σ1-receptor ligand, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), has been shown to provide significant ischemic neuroprotection without altering the acute accumulation of dopamine during transient focal ischemia in rats researchgate.net.
Furthermore, the 1-arylpiperazine moiety, structurally related to 1-arylpiperidines, is a common feature in ligands with high affinity for dopamine D2 and D3 receptors nih.govresearchgate.net. The piperidine ring is also a core component of dual-target inhibitors aimed at the serotonin transporter (SERT) and cholinesterases, indicating its versatility in CNS drug design wikipedia.org.
Investigation of Enzyme Inhibition Mechanisms
Cholinesterase Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)
The piperidine nucleus is a cornerstone in the design of cholinesterase inhibitors for the management of Alzheimer's disease google.comnih.gov. The drug Donepezil, a potent acetylcholinesterase (AChE) inhibitor, features a piperidine moiety, which has inspired the synthesis of numerous piperidine-based compounds to evaluate their anticholinesterase activity nih.govwipo.int.
Studies on various N-substituted piperidin-4-one and piperidine derivatives have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) wikipedia.orgnih.gov. The basic nitrogen of the piperidine ring is considered important as it can be protonated and interact with the anionic site of the enzyme nih.gov.
A series of 1-benzyl-3,5-bis(benzylidene)piperidin-4-one derivatives were synthesized and evaluated for their ability to inhibit AChE and BuChE. All tested compounds showed inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar range semanticscholar.orgnih.gov. For example, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as a potent AChE inhibitor with an IC50 value of 12.55 µM nih.gov. Similarly, complex 1-benzylpiperidine derivatives have been developed that show extremely potent AChE inhibition, with IC50 values in the nanomolar range nih.gov. These findings collectively suggest that the 1-aryl-piperidin-4-one scaffold is a promising template for the development of cholinesterase inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | nih.gov |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 | nih.gov |
| Compound 19 (a 1-benzylpiperidine derivative) | AChE | 5.10 | wikipedia.org |
| Compound 19 (a 1-benzylpiperidine derivative) | BuChE | 26.78 | wikipedia.org |
Lipoxygenase (LOX) Enzyme Inhibition Studies
Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are mediators of inflammatory reactions. Inhibition of this pathway is a therapeutic strategy for a variety of inflammatory diseases. While the piperidin-4-one core has not been extensively studied for LOX inhibition, related structures containing a piperidine ring have been investigated.
Farnesyltransferase Inhibition Mechanisms
Farnesyltransferase (FTase) is an enzyme that catalyzes a key post-translational modification of proteins, including the Ras protein, which is implicated in cancer. Consequently, FTase inhibitors have been pursued as potential anticancer agents.
The piperidine scaffold has been successfully utilized to develop potent FTase inhibitors google.com. A novel series of piperidine derivatives was discovered from a combinatorial library, with structure-activity relationship studies revealing that substituents around the piperidine core are crucial for inhibitory activity google.com. These compounds were found to inhibit FTase in a manner competitive with the Ras protein substrate. Optical resolution of these inhibitors showed that the (+)-enantiomers were responsible for the potent activity, with one compound, (+)-8, inhibiting FTase with an IC50 of 1.9 nM google.com. In silico analyses have further explored the structural features of piperidine derivatives favorable for FTase inhibitory activity, highlighting the importance of aromatic, acceptor, and donor groups on the molecule.
Modulation of Kinase Activity (e.g., JAK/STAT protein kinase pathway)
The Janus kinase (JAK) family of enzymes are non-receptor tyrosine kinases that are critical components of the JAK/STAT signaling pathway, which transmits signals from cytokines to regulate cellular processes like proliferation and differentiation google.com. Dysregulation of this pathway is linked to immune system-related diseases and cancers, making JAKs important therapeutic targets.
The piperidine scaffold is a key structural element in several known JAK inhibitors. Notably, Tofacitinib, an approved JAK inhibitor, is a piperidine derivative google.com. Its synthesis involves the rhodium-catalyzed asymmetric hydrogenation of a pyridine (B92270) precursor to form the chiral piperidine core google.com. Furthermore, patents have been filed for novel piperidine inhibitors of Janus Kinase 3 (JAK3) and for piperidin-4-yl azetidine derivatives as specific inhibitors of Janus Kinase 1 (JAK1). These examples demonstrate that the piperidine ring is a validated and effective scaffold for designing potent and selective inhibitors of the JAK/STAT pathway.
Mechanistic Insights into Cellular Pathway Modulation
The cellular and molecular mechanisms through which 1-(3-Methylphenyl)piperidin-4-one and its derivatives may exert their biological effects are multifaceted. Drawing inferences from studies on structurally related piperidin-4-one compounds, it is possible to postulate potential interactions with key cellular pathways involved in inflammation and ion homeostasis.
Molecular Basis of Inflammasome Inhibition (e.g., NLRP3 inflammasome)
While direct studies on this compound are not extensively available in the reviewed literature, research on analogous compounds provides a foundation for understanding its potential role in inflammasome modulation. The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, and its dysregulation is implicated in various inflammatory diseases. nih.gov
A study on a structurally related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, revealed that derivatives of this molecule can inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in cellular models. nih.govnih.govsemanticscholar.orgresearchgate.net The proposed mechanism of action for these related compounds involves the direct inhibition of the NLRP3 inflammasome. nih.govnih.govsemanticscholar.orgresearchgate.net Computational modeling in the same study suggested that these derivatives could bind to the NLRP3 protein, potentially interfering with its conformational changes required for activation. nih.govnih.govsemanticscholar.orgresearchgate.net
Based on these findings, it is hypothesized that this compound could similarly interact with the NLRP3 protein. The piperidin-4-one core may serve as a crucial anchor, while the 3-methylphenyl group could engage in specific interactions within a binding pocket of the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade.
Pathways Involved in Attenuating ATPase Activity
The activation of the NLRP3 inflammasome is an energy-dependent process that relies on the ATPase activity of the NLRP3 protein itself. nih.gov Inhibition of this ATPase activity is a key mechanism for suppressing inflammasome activation. researchgate.netnih.gov
In the context of the aforementioned 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, it was demonstrated that these compounds were capable of reducing the ATPase activity of human recombinant NLRP3. nih.govnih.govresearchgate.net This suggests that the piperidin-4-one scaffold is a viable pharmacophore for targeting the ATP-binding site or an allosteric site that modulates the ATPase function of NLRP3.
Therefore, it is plausible that this compound could also attenuate NLRP3 ATPase activity. The interaction of the compound with the NLRP3 protein, facilitated by the piperidin-4-one core and the 3-methylphenyl substituent, might induce conformational changes that hinder ATP hydrolysis, a critical step for inflammasome assembly and activation.
Molecular Mechanisms of Interaction with Ion Channels (e.g., voltage-gated potassium channels)
The piperidine nucleus is a common structural motif in many compounds that interact with ion channels, including voltage-gated potassium (Kv) channels. nih.gov While direct experimental data on the interaction of this compound with Kv channels is not available in the reviewed literature, the chemical structure suggests a potential for such interactions.
Kv channels are transmembrane proteins that play a crucial role in regulating cellular excitability. mdpi.com The piperidine ring, with its basic nitrogen atom, can potentially interact with acidic residues within the channel pore or at the channel's vestibule. The lipophilic 3-methylphenyl group could further enhance this interaction by partitioning into the lipid membrane or binding to hydrophobic pockets within the channel protein. Such interactions could modulate channel gating, leading to either activation or inhibition, depending on the specific binding site and the conformational changes induced.
Structural Basis of Predicted Biological Functionality
The predicted biological activities of this compound are intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. The piperidin-4-one scaffold and the aromatic substituent are key determinants of its potential interactions with biological targets.
Role of Piperidin-4-One Scaffold in Orienting Interacting Moieties
The piperidin-4-one ring is a versatile scaffold in medicinal chemistry, known for its ability to adopt various conformations, with the chair conformation being the most stable. nih.gov This conformational flexibility allows the substituents on the ring to be positioned in either axial or equatorial orientations, which can significantly impact biological activity.
In the context of NLRP3 inflammasome inhibition, the piperidin-4-one scaffold of related compounds is thought to act as a central hub, orienting the other parts of the molecule for optimal interaction with the target protein. nih.govnih.govsemanticscholar.orgresearchgate.net The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the carbonyl group can also participate in hydrogen bonding. These interactions are crucial for anchoring the molecule within the binding site and ensuring the correct positioning of the other interacting moieties.
Impact of Aromatic Substituents on Target Engagement
The nature and position of substituents on the aromatic ring of N-aryl piperidine derivatives play a critical role in determining their biological activity and target selectivity. The 3-methylphenyl group in this compound is expected to influence its target engagement in several ways.
While specific data for the 3-methylphenyl group in the context of NLRP3, ATPase, or potassium channel modulation by a piperidin-4-one derivative is not available, studies on other N-aryl piperidines have shown that even small changes in the substitution pattern on the aromatic ring can lead to significant differences in biological activity. ajchem-a.comnih.govnih.gov Therefore, the 3-methylphenyl group is likely a key determinant of the potential biological profile of this compound.
Data Tables
Table 1: Biological Activity of a Structurally Related Piperidin-4-one Derivative
| Compound | Target | Activity | Reference |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Inhibition of pyroptosis and IL-1β release | nih.govnih.govsemanticscholar.orgresearchgate.net |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 ATPase | Reduction of ATPase activity | nih.govnih.govresearchgate.net |
Interactive Data Table
Conformational Dynamics in Ligand-Target Recognition
The interaction between a ligand and its biological target is a dynamic process governed by the three-dimensional structures of both molecules. For this compound and related derivatives, the conformational flexibility of the piperidine ring is a critical determinant of binding affinity and selectivity. The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the target's binding site is fundamental to its pharmacological activity.
The design and synthesis of conformationally restricted piperidine molecules represent a key strategy for enhancing biological potency and selectivity. Understanding the conformational dynamics of these compounds provides insight into the structure-activity relationships (SAR) that govern their interactions with biological targets.
Preferred Conformations and Steric Influences
Computational and experimental studies have shown that the piperidin-4-one ring predominantly adopts a chair conformation, as this minimizes torsional and steric strain. In the case of this compound, the N-aryl substituent introduces specific conformational preferences. The bulky 3-methylphenyl group is expected to favor an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. This preferred conformation is crucial for presenting the pharmacophoric elements in the correct orientation for receptor interaction.
While the chair form is the most stable, other higher-energy conformations, such as the twist-boat, can exist in equilibrium and may play a role in the binding process by allowing the ligand to adapt to the specific topology of the receptor's active site. The substitution pattern on the phenyl ring can also influence the conformational landscape of the molecule.
| Conformation | Substituent Position (3-Methylphenyl) | Relative Energy | Predicted Population |
|---|---|---|---|
| Chair | Equatorial | Lowest | Highest |
| Chair | Axial | Higher | Low |
| Twist-Boat | N/A | High | Very Low (transient) |
Role in Receptor Binding and Molecular Docking Studies
Molecular docking simulations are instrumental in elucidating the potential binding modes of piperidin-4-one derivatives within the active sites of their target proteins. These studies consistently demonstrate that the specific conformation of the ligand is essential for establishing key interactions with amino acid residues. For a ligand like this compound, the binding process involves the molecule transitioning from its solvated state to a bound state, which may involve selecting a specific conformer from its dynamic ensemble in solution.
The recognition process is not static; the conformational dynamics of both the ligand and the target protein are often linked. The initial binding event might involve a higher-energy conformer, followed by an induced-fit process where both the ligand and the protein relax into a more stable, lower-energy complex. Molecular dynamics simulations can further reveal the stability of these interactions and the crucial amino acid residues involved in anchoring the ligand.
Interactions commonly observed in docking studies of piperidine-based ligands include:
Hydrogen Bonds: The ketone oxygen of the piperidin-4-one core can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aryl ring (the 3-methylphenyl group) typically engages in hydrophobic or π-stacking interactions within a hydrophobic pocket of the receptor.
| Molecular Fragment | Type of Interaction | Potential Interacting Residues |
|---|---|---|
| Piperidin-4-one Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln |
| Piperidine Nitrogen | Salt Bridge (if protonated) | Asp, Glu |
| Aryl Ring (3-Methylphenyl) | Hydrophobic, π-π Stacking, π-Cation | Phe, Tyr, Trp, Leu, Val, Ile |
| Piperidine Ring | Van der Waals, Hydrophobic | Aliphatic/Aromatic Residues |
Advanced Research Directions and Emerging Methodologies for 1 3 Methylphenyl Piperidin 4 One Chemistry
Development of Novel Synthetic Routes for Complex Piperidin-4-One Architectures
The synthesis of piperidin-4-ones has traditionally been achieved through methods like the Mannich condensation. rdd.edu.iqchemrevlett.com However, the demand for structurally diverse and complex piperidine-based molecules has spurred the development of new synthetic strategies. researchgate.netnews-medical.net
Recent innovations focus on creating more efficient and modular approaches. For instance, a new method simplifies the synthesis of piperidines by combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly reducing the number of steps required. news-medical.net Another approach involves the lithiation of N-Boc piperidine (B6355638) to introduce substituents at various positions on the piperidine ring, enabling the creation of vicinally substituted piperidines. rsc.org The classic Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction, also offers a pathway to 4-piperidone (B1582916) derivatives. wikipedia.org Furthermore, the development of green synthetic methods, such as using deep eutectic solvents, provides an environmentally friendly alternative for synthesizing piperidin-4-one derivatives. researchgate.net
| Synthetic Method | Description | Key Advantages |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | A two-stage process that first introduces a hydroxyl group via an enzyme and then forms new carbon-carbon bonds. news-medical.net | Reduces the number of synthetic steps, avoids costly metal catalysts like palladium. news-medical.net |
| Lithiation Chemistry | Utilizes organolithium reagents to deprotonate and functionalize the piperidine ring at specific positions. rsc.org | Allows for the synthesis of multiply and vicinally substituted piperidines. rsc.org |
| Petrenko-Kritschenko Reaction | A multicomponent reaction involving an aldehyde, a β-dicarbonyl compound, and ammonia (B1221849) or a primary amine. wikipedia.org | Provides a direct route to 4-piperidones. wikipedia.org |
| Green Synthesis using Deep Eutectic Solvents | Employs a mixture of a hydrogen bond donor and acceptor as a solvent system. researchgate.net | Environmentally friendly, inexpensive, and effective reaction medium. researchgate.net |
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To explore the vast chemical space of piperidin-4-one derivatives, high-throughput screening (HTS) and combinatorial chemistry have become indispensable tools. wikipedia.org Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be efficiently screened for desired biological activities. wikipedia.orgnih.gov
Encoded combinatorial libraries have been successfully used to identify novel antagonists for various receptors. researchgate.net This approach involves tagging each compound with a unique chemical identifier, allowing for the simultaneous synthesis and screening of thousands of compounds. researchgate.net Phenotypic screening, which assesses the effect of compounds on cell morphology or function, has also proven effective in identifying lead compounds from piperidine derivative libraries for conditions like multiple sclerosis. nih.gov These methods, combined with parallel synthesis techniques, enable the rapid optimization of initial hits to produce potent and selective drug candidates. researchgate.netnih.gov
Integration of Artificial Intelligence and Machine Learning in Piperidin-4-One Research
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | Computational filtering of large compound libraries to identify molecules with a high probability of binding to a specific biological target. nih.gov | Accelerates the identification of promising hit compounds. nih.gov |
| Predictive Modeling | Using algorithms to forecast the physicochemical properties, biological activity, and potential toxicity of novel compounds. researchgate.net | Reduces the number of failed candidates in later stages of development. researchgate.net |
| Synthetic Route Optimization | AI-powered tools that analyze known reactions to propose the most efficient and cost-effective synthesis pathways. digitellinc.com | Streamlines the chemical synthesis process. digitellinc.com |
| De Novo Drug Design | Generative models that create novel molecular structures with desired properties. | Enables the exploration of new and unchartered chemical space. |
Exploration of New Methodologies for Stereocontrol in Piperidin-4-One Synthesis
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is critical for its biological activity. Therefore, controlling the stereochemistry during the synthesis of piperidin-4-one derivatives is of paramount importance. nih.govnih.gov
Researchers are actively exploring new methods to achieve high levels of stereocontrol. One such method is N-directed hydroboration, where an amine borane (B79455) complex is used to induce intramolecular hydroboration with high regioselectivity and stereoselectivity. nih.govnih.gov This technique allows for the synthesis of specific stereoisomers of piperidine-containing compounds. nih.gov The development of stereoselective synthetic methods is crucial for producing enantiomerically pure piperidin-4-one derivatives, which often exhibit improved efficacy and reduced side effects compared to their racemic mixtures. nih.gov
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is essential for optimizing its conditions and ensuring its efficiency and safety. Advanced spectroscopic techniques are increasingly being used for the real-time monitoring of reactions involving piperidin-4-one synthesis. ed.ac.uk
In situ Nuclear Magnetic Resonance (NMR) spectroscopy, for example, allows chemists to follow the progress of a reaction directly in the NMR tube, providing valuable information about reaction rates, intermediates, and byproducts. ed.ac.uk By integrating various reaction-monitoring techniques, researchers can gain a comprehensive understanding of each transformation in a multi-step synthesis. rsc.org This detailed kinetic information enables the optimization of reaction parameters to achieve high yields and purity of the desired piperidin-4-one derivatives. rsc.org
Multi-omics Approaches to Elucidate Mechanistic Pathways
To fully understand the biological effects of 1-(3-Methylphenyl)piperidin-4-one derivatives, researchers are turning to multi-omics approaches. nih.govnih.gov This involves the integrated analysis of data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of the molecular pathways affected by a compound. plos.org
By combining data from genome-wide association studies (GWAS), expression quantitative trait loci (eQTLs), and gene networks, scientists can identify the key genes and biological processes that are modulated by piperidin-4-one derivatives. nih.gov This integrative systems biology approach can reveal novel mechanisms of action and help to identify potential biomarkers for drug response. nih.govyoutube.com Multi-omics analysis is a powerful tool for deciphering the complex biological networks underlying the therapeutic effects of these compounds. plos.org
Design of Prodrug Strategies for Piperidin-4-One Derivatives
A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. nih.gov The prodrug approach is a valuable strategy for improving the physicochemical and pharmacokinetic properties of drug candidates, such as their solubility and permeability. nih.govmdpi.commdpi.com
For piperidin-4-one derivatives with suboptimal properties, designing prodrugs can enhance their therapeutic potential. mdpi.com This can involve modifying the parent molecule by adding a promoiety that is cleaved off by enzymes in the body to release the active drug. For example, ester or carbamate (B1207046) linkages can be used to create more lipophilic prodrugs that can more easily cross cell membranes. nih.gov The development of prodrug strategies is a key area of research for optimizing the delivery and efficacy of piperidin-4-one-based therapeutics.
Applications of Piperidin-4-One Derivatives as Linkers in Conjugate Systems
The strategic design of linker molecules is a cornerstone in the development of sophisticated conjugate systems, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These linkers are not merely spacers but are critical components that influence the stability, solubility, and pharmacokinetic properties of the entire conjugate, ultimately impacting its therapeutic efficacy and safety. nih.govnih.gov Within the diverse chemical toolbox available for linker construction, piperidin-4-one derivatives have emerged as a compelling structural motif. The rigid, three-dimensional architecture of the piperidine ring offers a means to control the spatial orientation between the conjugated moieties, a crucial factor for effective target engagement. nih.gov
While direct applications of this compound as a linker in publicly documented research are not extensively reported, the broader class of piperidin-4-one derivatives serves as a valuable platform for creating advanced linkers. The inherent chemical functionalities of the piperidin-4-one core—specifically the ketone group and the nitrogen atom—provide versatile handles for chemical modification and attachment to both the targeting entity (e.g., an antibody or a small molecule ligand) and the payload (e.g., a cytotoxic drug or a fluorescent probe).
The incorporation of a 1-aryl substituent, such as the 3-methylphenyl group, can further modulate the physicochemical properties of the linker, including its hydrophobicity and potential for electronic interactions. The synthesis of such N-aryl-substituted 4-piperidones is well-established, allowing for the systematic exploration of their structure-activity relationships within a conjugate system. acs.org
A significant area where piperidine-based linkers have demonstrated utility is in the field of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is pivotal for establishing a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The rigidity of the piperidine ring can help to pre-organize the molecule into a conformationally favorable state for binding. nih.gov Research has shown that incorporating saturated heterocycles like piperidine into PROTAC linkers can enhance their activity by providing a degree of rigidity. nih.gov
Furthermore, piperidin-4-amine derivatives, which can be synthesized from piperidin-4-one precursors, are utilized as linkers in the synthesis of PROTACs. medchemexpress.com This highlights the role of the piperidin-4-one scaffold as a versatile intermediate for accessing a variety of linker structures. The ability to modify the piperidine nitrogen and the C4 position allows for the fine-tuning of linker length, flexibility, and polarity, which are all critical parameters for optimizing PROTAC efficiency. nih.gov
The table below summarizes the applications of piperidin-4-one derivatives and related piperidine structures as linkers or key components in conjugate systems, based on available research findings.
| Piperidine-Based Structure | Conjugate System Type | Application/Role of the Piperidine Moiety | Key Findings |
| Piperidin-4-amine | PROTACs | Serves as a rigid linker component connecting the target protein ligand and the E3 ligase ligand. | The piperidine ring introduces rigidity, which can be advantageous for the formation of a stable and effective ternary complex. nih.govmedchemexpress.com |
| Phenylpiperazine (related to N-arylpiperidine) | P2X7 Receptor Antagonists | Acts as a linker between a core structure and a phenyl ring, with the linker length being a key determinant of activity. | A one-carbon linker between the piperazine (B1678402) and phenyl ring enhanced activity, while a two-carbon linker decreased it, highlighting the importance of linker geometry. nih.gov |
| Piperidine/Piperazine Rings | General PROTAC Linkers | Incorporated into linkers to increase rigidity and potentially improve solubility upon protonation. | The use of rigid linkers like those containing piperidine can improve the activity of PROTACs. nih.govrsc.org |
While the direct use of this compound as a linker is not yet a mainstream application, the foundational research into piperidin-4-one chemistry and the demonstrated utility of piperidine-based linkers in advanced therapeutic modalities like PROTACs suggest a promising future for this class of compounds in the design of next-generation conjugate systems.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 1-(3-Methylphenyl)Piperidin-4-One?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidinone derivatives are often synthesized via Mannich reactions or by functionalizing the piperidine ring with substituents like the 3-methylphenyl group. A patent () describes multi-step processes for structurally similar piperidinones, involving ketone intermediates and catalytic hydrogenation. Reaction optimization may include adjusting stoichiometry, solvent polarity (e.g., methanol or dichloromethane), and temperature (80–120°C). Crystallization from ethanol/water mixtures is a common purification step .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry and hydrogen-bonding patterns. SHELX software () is widely used for refinement, with parameters like R-factor (<0.05) indicating high accuracy .
- NMR spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, methyl group protons in the 3-methylphenyl moiety appear as singlets (~δ 2.3 ppm) .
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of this compound derivatives?
- Methodological Answer : Yield optimization requires systematic evaluation of:
- Catalysts : Use of Lewis acids (e.g., AlCl) or organocatalysts to enhance reaction rates.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while protic solvents stabilize intermediates.
- Temperature control : Lower temperatures (~0°C) minimize side reactions in sensitive steps.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.
Q. Example Data :
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst (AlCl) | 10 mol% | 15–20% | |
| Solvent (DMF) | 80°C, 12 h | 25% |
Q. How should researchers address discrepancies in reported biological activities of piperidinone derivatives?
- Methodological Answer : Contradictions in pharmacological data (e.g., enzyme inhibition) may arise from:
- Enantiomeric purity : Chiral HPLC or circular dichroism (CD) ensures stereochemical consistency .
- Assay conditions : Validate buffer pH (e.g., pH 7.4 for kinase assays) and co-solvent concentrations (e.g., DMSO ≤1%).
- Metabolic stability : Assess hepatic microsomal degradation rates to rule out false negatives .
- Target selectivity : Use competitive binding assays to differentiate off-target effects .
Q. What strategies resolve crystallographic disorder in structural studies of this compound?
- Methodological Answer : Disorder in XRD data (common in flexible piperidine rings) is addressed by:
- Multi-conformer refinement : SHELXL () allows modeling alternate ring conformations .
- Hydrogen-bond analysis : Graph-set notation () identifies stabilizing interactions (e.g., C=O⋯H-N motifs) .
- Thermal parameter adjustment : Anisotropic refinement for non-H atoms improves electron density maps.
Example :
In a related compound (), disorder was resolved by assigning partial occupancy (0.7:0.3) to two conformers, supported by hydrogen-bonding networks .
Data-Driven Insights
Q. What are the key structural motifs influencing the biological activity of this compound?
- Methodological Answer :
- Piperidinone ring : The carbonyl group at C4 participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- 3-Methylphenyl group : Enhances lipophilicity (logP ~2.5), improving membrane permeability. Substituent positioning (meta vs. para) alters steric interactions .
- Stereochemistry : Enantiomers (R/S) show differential binding affinities. For example, (R)-configured derivatives exhibit 10-fold higher activity in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
